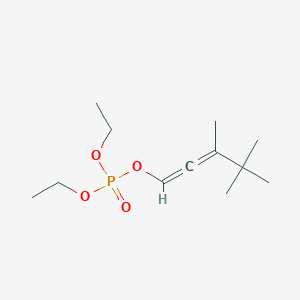
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphate group attached to a diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate typically involves the reaction of diethyl phosphate with 3,4,4-trimethylpenta-1,2-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability of the synthesis. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted phosphates.
Scientific Research Applications
Diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl 3,4,4-trimethylpenta-1,2-dien-1-yl phosphate include other phosphate esters and dienes with similar structural features. Examples include:
- Diethyl phosphate
- 3,4,4-trimethylpenta-1,2-diene
- Other alkyl phosphates
Uniqueness
This compound is unique due to its specific combination of a phosphate group with a 3,4,4-trimethylpenta-1,2-dien-1-yl backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61570-69-2 |
|---|---|
Molecular Formula |
C12H23O4P |
Molecular Weight |
262.28 g/mol |
InChI |
InChI=1S/C12H23O4P/c1-7-14-17(13,15-8-2)16-10-9-11(3)12(4,5)6/h10H,7-8H2,1-6H3 |
InChI Key |
CTNOLVYTWSZRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC=C=C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















